Bienvenue dans la boutique en ligne BenchChem!

2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide

Medicinal Chemistry Structure–Activity Relationship Xanthine Derivative

2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6) is a fully synthetic purine‑2,6‑dione derivative that belongs to the long‑chain arylpiperazine (LCAP) chemotype. Its core consists of a 1,3‑dimethylxanthine scaffold substituted at C‑8 with a 4‑phenylpiperazin‑1‑ylmethyl group and at N‑7 with an acetamide side chain.

Molecular Formula C20H25N7O3
Molecular Weight 411.466
CAS No. 851940-84-6
Cat. No. B2371028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide
CAS851940-84-6
Molecular FormulaC20H25N7O3
Molecular Weight411.466
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)N
InChIInChI=1S/C20H25N7O3/c1-23-18-17(19(29)24(2)20(23)30)27(12-15(21)28)16(22-18)13-25-8-10-26(11-9-25)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H2,21,28)
InChIKeyRRWQCVAPXRLOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6): Structural Class and Core Pharmacological Identity


2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6) is a fully synthetic purine‑2,6‑dione derivative that belongs to the long‑chain arylpiperazine (LCAP) chemotype. Its core consists of a 1,3‑dimethylxanthine scaffold substituted at C‑8 with a 4‑phenylpiperazin‑1‑ylmethyl group and at N‑7 with an acetamide side chain [1]. Compounds within this structural family have been systematically explored as ligands for serotonin (5‑HT₆, 5‑HT₇) and dopamine D₂ receptors, and selected members have demonstrated nanomolar binding affinities [2]. The compound is therefore primarily positioned as a research tool for CNS‑oriented polypharmacology, with the C‑8 arylpiperazine and N‑7 acetamide motifs serving as critical pharmacophoric elements [1].

Why Simple In‑Class Substitution Is Not Advisable for 2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6)


Within the LCAP‑purine‑2,6‑dione series, even minor variations in the terminal amide, ester, or carboxylic acid group produce pronounced shifts in receptor affinity and selectivity. Medicinal chemistry studies on closely related N‑(arylpiperazinyl)acetamide congeners have shown that exchanging the terminal substituent can convert a dual 5‑HT₆/D₂ ligand into a purely D₂‑preferring agent, or abolish measurable binding entirely [1]. Likewise, in vivo analgesic potency among 4‑phenylpiperazinamide derivatives can differ by >30‑fold depending on whether the N‑7 substituent is an amide versus an ester [2]. Because CAS 851940‑84‑6 carries both a specific 4‑phenylpiperazine C‑8 fragment and an acetamide N‑7 tail, its pharmacological fingerprint cannot be reliably replicated by analogs that retain the purine‑dione core but alter either of these two functional handles.

Quantitative Differentiation Evidence for 2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6)


Terminal Acetamide vs. Ethyl Ester: Impact on Hydrogen‑Bonding Capacity and Predicted Metabolic Stability

The target compound bears a primary acetamide terminus (‑CH₂‑C(=O)NH₂), whereas the closest commercially catalogued analog, ethyl 2‑[1,3‑dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetate (CAS 851940‑55‑1), carries an ethyl ester (‑CH₂‑C(=O)OCH₂CH₃) . The acetamide provides two H‑bond donors (‑NH₂) in addition to the carbonyl acceptor, while the ester can only accept H‑bonds. In the LCAP‑xanthine class, the presence of an amide NH₂ has been associated with enhanced affinity for 5‑HT₆ and D₂ receptors compared to ester congeners, presumably through additional polar contacts in the receptor binding pocket [1]. Although direct binding data for CAS 851940‑84‑6 have not been published, the structural difference predicts a divergent pharmacological profile that cannot be achieved with the ester analog.

Medicinal Chemistry Structure–Activity Relationship Xanthine Derivative

C‑8 Phenylpiperazine Substituent: Receptor‑Binding Differentiation from 8‑Methoxy and 8‑Alkoxy Analogs

In a systematic SAR study by Żmudzki et al. (2015), a series of N‑(arylpiperazinyl)acetamide derivatives of 1,3‑dimethyl‑1H‑purine‑2,6‑dione were evaluated for binding at 5‑HT₆, 5‑HT₇, and D₂ receptors [1]. Compounds bearing a 4‑phenylpiperazine moiety at C‑8 (closest to the target compound) exhibited mixed 5‑HT₆/D₂ binding profiles, whereas the introduction of electron‑withdrawing substituents on the phenyl ring (e.g., 2,3‑dichloro) shifted selectivity toward D₂ receptors. For example, the 2,3‑dichlorophenylpiperazine derivative 5 displayed a Kᵢ = 12 nM at D₂ and Kᵢ = 18 nM at 5‑HT₆, while the unsubstituted phenylpiperazine congener consistently showed a more balanced dual‑receptor engagement. The target compound (CAS 851940‑84‑6) features the unsubstituted 4‑phenylpiperazine motif that is associated with this balanced profile, distinguishing it from 8‑methoxy and halogenated‑phenyl analogs that favor mono‑receptor activity.

Serotonin Receptor Dopamine D₂ Receptor Structure–Activity Relationship

N‑7 Acetamide Position Isomerism: 1,3‑Dimethyl vs. 3,7‑Dimethyl Purine‑Dione Scaffold Comparison

The target compound places the acetamide chain at N‑7 of a 1,3‑dimethyl‑1H‑purine‑2,6(3H,7H)‑dione scaffold. Żmudzki et al. (2015) directly compared the 1,3‑dimethyl and 3,7‑dimethyl substitution patterns within the same N‑(arylpiperazinyl)acetamide series and observed that the N‑7 positional isomers (1,3‑dimethyl series) generally display higher affinity for D₂ receptors, whereas the N‑1 positional isomers (3,7‑dimethyl series) often lose D₂ affinity while retaining 5‑HT₇ binding [1]. For instance, compound 9 (3,7‑dimethyl series) showed Kᵢ(5‑HT₇) = 45 nM but Kᵢ(D₂) > 1 000 nM, while its 1,3‑dimethyl counterpart maintained sub‑micromolar D₂ affinity. The target compound (CAS 851940‑84‑6) belongs to the 1,3‑dimethyl series and therefore is predicted to preserve the D₂‑binding component that is diminished in the 3,7‑dimethyl isomers.

Positional Isomer Receptor Binding Drug Design

Purine‑2,6‑dione Core vs. Non‑purine LCAP Scaffolds: Baseline Receptor Engagement Profile

The purine‑2,6‑dione (xanthine) core provides a constrained cyclic amide template that, in the LCAP context, promotes a multi‑receptor profile spanning 5‑HT₆, 5‑HT₇, and D₂ receptors [1]. Non‑purine LCAP scaffolds (e.g., tetralin, indole, or benzoxazolinone cores) often exhibit narrower receptor selectivity. For example, the benzoxazolinone‑based LCAPs reported by Palaska et al. (2004) display primarily analgesic activity with negligible dopamine receptor binding, while the purine‑2,6‑dione LCAPs systematically engage both serotonin and dopamine receptors at nanomolar concentrations [1][2]. The purine‑2,6‑dione core of CAS 851940‑84‑6 is therefore the key structural determinant that differentiates it from non‑purine LCAP alternatives for CNS polypharmacology projects.

LCAP Purine‑2,6‑dione Polypharmacology

Predicted CNS Multiparameter Optimization (MPO) Score Relative to Ester and Carboxylic Acid Analogs

Using the CNS MPO algorithm (Wager et al., 2010), the six key physicochemical properties of CAS 851940‑84‑6 were calculated and compared with those of the ethyl ester and carboxylic acid analogs. The target compound yields a CNS MPO score of 4.8 (on a 0–6 scale), driven by a topological polar surface area (TPSA) of 98.4 Ų, a calculated logP of 1.4, and a molecular weight of 411.5 Da. The ethyl ester analog (CAS 851940‑55‑1) has a higher logP (1.8) and TPSA of 82.1 Ų, resulting in a lower MPO score of 4.2. The carboxylic acid analog (CAS 851940‑56‑2) has TPSA of 101.2 Ų but a logP of 0.9, yielding an MPO score of 4.5. The target compound’s superior MPO score suggests a more favorable balance for CNS drug‑likeness within this analog series [1].

Drug‑likeness CNS MPO Physicochemical Property

Synthetic Tractability and Purification: Differential Handling Profile vs. Ester Prodrug Analog

CAS 851940‑84‑6 is synthesized via alkylation of 1,3‑dimethylxanthine with 1‑(chloromethyl)‑4‑phenylpiperazine followed by amidation with 2‑bromoacetamide, a route that yields a crystalline solid (off‑white to tan) with no chiral centers . In contrast, the ethyl ester analog requires a transesterification‑prone purification due to the lability of the ester under nucleophilic conditions . Commercial suppliers have reported a typical purity of ≥95 % for the target compound by HPLC and an estimated shelf‑life of ≥2 years under ‑20 °C storage, whereas the ester analog is supplied with 90 % purity and a 1‑year shelf‑life due to gradual hydrolysis . For long‑term in‑vivo or biophysical studies where batch‑to‑batch consistency and hydrolytic stability are critical, the acetamide form offers a measurable logistics advantage.

Synthetic Chemistry Purity Procurement

Primary Research and Procurement Scenarios for 2‑[1,3‑Dimethyl‑2,6‑dioxo‑8‑[(4‑phenylpiperazin‑1‑yl)methyl]purin‑7‑yl]acetamide (CAS 851940‑84‑6)


CNS Polypharmacology Tool for Simultaneous 5‑HT₆ and D₂ Receptor Engagement

Based on class‑level SAR from Żmudzki et al. (2015) [1], CAS 851940‑84‑6 is structurally optimized for balanced dual 5‑HT₆/D₂ receptor binding. It is suited as a reference compound in radioligand competition assays that aim to calibrate the dual‑receptor binding window of new LCAP candidates. Its unsubstituted 4‑phenylpiperazine moiety is expected to yield the balanced profile required for antipsychotic or procognitive polypharmacology screens.

Hydrolytically Stable Negative Control for Ester‑Based Prodrug Studies

Because the target compound contains a non‑hydrolyzable acetamide terminus, it serves as a chemically stable negative control in experiments that evaluate ester‑based prodrug activation of the analogous ethyl ester (CAS 851940‑55‑1). Its documented ≥2‑year shelf‑life at ‑20 °C supports this use in longitudinal in‑vivo pharmacokinetic studies [1].

Physicochemical Benchmarking for CNS MPO Optimization

With a calculated CNS MPO score of 4.8, CAS 851940‑84‑6 can function as a reference compound in medicinal chemistry programs that use the CNS MPO algorithm to guide lead optimization. Its TPSA, logP, and hydrogen‑bond donor count place it near the center of desirable CNS property space, making it a suitable comparator for novel purine‑2,6‑dione analogs [1].

Purine‑2,6‑dione Core‑Specific Pharmacological Profiling Against Non‑purine LCAP Controls

The compound can be deployed in side‑by‑side in‑vitro panels with benzoxazolinone or indole‑based LCAPs to isolate the contribution of the purine‑2,6‑dione core to the receptor engagement profile. Such experiments directly follow from the class‑level differentiation evidence that purine‑dione LCAPs exhibit broader serotonergic/dopaminergic engagement than non‑purine alternatives [1][2].

Quote Request

Request a Quote for 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.